(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-chloropyridin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-8-7(2-1-3-10-8)13-4-6(5-14)11-12-13/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRDHNVSWUBQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2-chloropyridin-3-yl)methanol Intermediate
- Starting Material: 2-chloropyridine
- Reaction: Formaldehyde addition to 2-chloropyridine under controlled conditions to introduce a hydroxymethyl group at the 3-position.
- Conditions: Typically involves nucleophilic substitution or directed lithiation followed by quenching with formaldehyde.
- Outcome: Formation of (2-chloropyridin-3-yl)methanol as a key intermediate.
This step is critical to position the hydroxymethyl group correctly for subsequent cycloaddition.
Formation of the 1,2,3-Triazole Ring
- Key Reaction: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal azide-alkyne cycloaddition.
- Reagents:
- Sodium azide (NaN3) to generate azide intermediates.
- Terminal alkyne derivatives that react with the azide-functionalized chloropyridine intermediate.
- Mechanism: The azide and alkyne undergo a [3+2] cycloaddition to form the 1,2,3-triazole ring.
- Outcome: Formation of a triazole intermediate linked to the chloropyridine moiety.
This method is favored for its regioselectivity and mild reaction conditions.
Final Reduction and Purification
- Reduction: If required, the triazole intermediate bearing functional groups such as esters or nitriles can be reduced to the corresponding alcohol (-CH2OH) group.
- Purification: Standard chromatographic methods, recrystallization, or distillation may be used to isolate the pure compound.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |
|---|---|---|---|---|---|
| 1 | Hydroxymethylation | 2-chloropyridine | Formaldehyde, base or lithiation conditions | (2-chloropyridin-3-yl)methanol | High yield, regioselective |
| 2 | Azide formation | (2-chloropyridin-3-yl)methanol | Sodium azide, appropriate solvent | Azide-functionalized chloropyridine | Efficient conversion |
| 3 | Cycloaddition (CuAAC) | Azide intermediate + terminal alkyne | Cu(I) catalyst, mild heating | 1-(2-chloropyridin-3-yl)-1,2,3-triazole intermediate | High regioselectivity |
| 4 | Reduction / Functional group conversion | Triazole intermediate with precursor group | Reducing agent (e.g., NaBH4) | This compound | Purified final compound |
Research Findings and Optimization Notes
- The hydroxymethylation step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
- The azide-alkyne cycloaddition is highly efficient and regioselective, often performed under copper(I) catalysis to favor 1,4-substituted triazoles.
- Alternative catalysts or solvent systems (e.g., aqueous or organic solvents) can influence the yield and purity.
- Purification often involves recrystallization from ethanol or chromatographic techniques to remove copper residues and side products.
- The synthetic route has been optimized to improve overall yield and reduce hazardous reagents, aligning with green chemistry principles.
Supporting Data and Spectral Characterization (Summary)
While detailed spectral data specific to this compound are limited in the provided sources, typical characterization includes:
| Characterization Method | Expected Data / Notes |
|---|---|
| 1H NMR (Proton NMR) | Signals corresponding to aromatic protons of chloropyridine and triazole ring; singlet for -CH2OH group around 4.5-5.0 ppm |
| 13C NMR | Signals for aromatic carbons, triazole carbons, and methanol carbon |
| Mass Spectrometry | Molecular ion peak at m/z = 211 (M+1) consistent with C8H7ClN4O |
| Melting Point | Not widely reported; purity assessment via melting point and chromatographic purity |
| Elemental Analysis | Consistent with calculated percentages for C, H, N, Cl, and O |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted pyridine and triazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies indicate that compounds containing triazole rings exhibit significant antimicrobial properties. The unique structure of (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol suggests potential efficacy against various bacterial and fungal strains .
- Antifungal Properties : The triazole moiety is particularly known for its antifungal activity, making this compound a candidate for further investigation in antifungal drug development .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This characteristic opens avenues for drug discovery targeting various diseases where enzyme inhibition is beneficial .
Agricultural Applications
The compound's ability to interact with biological targets also extends to agricultural chemistry. Research into its use as a pesticide or herbicide can be explored, leveraging its potential to disrupt biochemical pathways in pests while being less harmful to non-target species .
Computational Studies
Computational models have been employed to predict the biological activity spectrum of This compound . These studies suggest promising interactions with various biological macromolecules, paving the way for targeted drug design and optimization strategies.
Case Studies
Several studies have highlighted the effectiveness of triazole-containing compounds in medicinal applications:
Mechanism of Action
The mechanism of action of (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The chlorine atom on the pyridine ring may enhance the compound’s binding affinity to its targets, leading to increased biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of “(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol,” it is compared to structurally related triazolyl- or pyrazolyl-methanol derivatives. Key differences in substituents, electronic properties, and biological relevance are summarized below:
Table 1: Structural and Functional Comparison of Triazolyl/Pyrazolyl Methanol Derivatives
Key Comparative Insights
Substituent Effects on Electronic Properties :
- The 2-chloropyridin-3-yl group in the target compound introduces both electron-withdrawing (chlorine) and hydrogen-bonding (pyridine nitrogen) capabilities, favoring interactions with biological targets like viral proteases .
- In contrast, 4-chlorophenyl () lacks a hydrogen-bond acceptor, increasing hydrophobicity and making it more suitable for lipid membrane penetration .
- The trifluoromethyl group in significantly enhances lipophilicity and resistance to oxidative metabolism, a feature exploited in agrochemicals .
Impact on Solubility and Bioavailability :
- Compounds with saturated heterocycles (e.g., pyrrolidin-3-yl in or piperidine in ) exhibit improved aqueous solubility due to amine protonation or salt formation .
- The hydrochloride salt in demonstrates how ionic forms enhance bioavailability, critical for drug delivery .
Biological Applications :
- The target compound’s pyridine-triazole scaffold is implicated in binding to viral macrodomains (e.g., SARS-CoV-2 NSP3) .
- Bromophenyl analogs () are leveraged in radiopharmaceuticals due to bromine’s isotopic versatility .
- Difluorophenyl-pyrazole derivatives () show antifungal activity, attributed to fluorine’s electronegativity and steric effects .
Synthetic Accessibility: Most triazolyl-methanol derivatives are synthesized via CuAAC, with variations in azide/alkyne precursors dictating substituent diversity . Pyrazole analogs () require distinct cyclization strategies, limiting structural modularity compared to triazoles .
Biological Activity
(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a compound featuring a unique structural arrangement that includes a chlorinated pyridine and a triazole moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
IUPAC Name
IUPAC Name: 1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-ylmethanol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known to coordinate with metal ions, which can influence enzymatic activity and cellular pathways. The presence of the chlorine atom on the pyridine ring may enhance binding affinity to specific receptors or enzymes, thereby modulating their function.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and its derivatives. The compound exhibits significant activity against various bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antiviral Activity
Research indicates that derivatives of this compound may possess antiviral properties. A study focusing on triazole compounds demonstrated that certain modifications can enhance activity against viral infections such as influenza and HIV. The mechanism involves inhibiting viral replication through interference with viral enzymes .
Anticancer Properties
The potential anticancer effects of this compound have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 10 |
These results indicate a promising avenue for further research into its use as an anticancer therapeutic agent .
Case Study: Synthesis and Evaluation
A recent study synthesized a series of triazole derivatives based on this compound and evaluated their biological activities. The modifications included varying substituents on the triazole ring to assess changes in biological efficacy. The results showed that specific substitutions significantly increased antimicrobial potency while maintaining low cytotoxicity towards human cells .
Case Study: In Vivo Studies
In vivo studies using animal models have begun to assess the therapeutic potential of this compound in treating infections and tumors. Early results indicate that administration of this compound can lead to significant reductions in tumor size and improved survival rates in treated groups compared to controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, and how can purity be maximized?
- Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, a 1,2,3-triazole core is formed by reacting 2-chloro-3-azidopyridine with propargyl alcohol in the presence of Cu(OAc)₂. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures >95% purity. Critical parameters include stoichiometric control of azide/alkyne ratios and inert atmosphere to prevent side reactions .
- Data Note : Yield optimization (60–80%) depends on reaction time (12–24 hrs) and temperature (25–60°C).
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) is typical. Refinement employs SHELXL (for small-molecule structures) with iterative cycles for anisotropic displacement parameters and hydrogen bonding networks. WinGX or Olex2 interfaces simplify data processing .
- Example Metrics : Typical R1 values < 0.05; key bond lengths (e.g., C–N triazole: ~1.34 Å) validate geometry .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Antimicrobial activity is assessed via broth microdilution (MIC values against Gram+/− bacteria). Antifungal assays (e.g., C. gloeosporioides) use agar dilution with tebuconazole as a positive control. Cytotoxicity (e.g., MTT assay on cancer cell lines) requires dose-response curves (IC₅₀ calculation) .
- Controls : Include solvent-only (DMSO ≤1%) and reference drugs (e.g., ampicillin for bacteria).
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in observed biological activity across cell lines?
- Methodology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways. For example, if the compound shows inconsistent cytotoxicity, screen for galectin-1 inhibition (via SPR binding assays) or check for off-target kinase activity (KinomeScan profiling) .
- Data Analysis : Use ANOVA to compare IC₅₀ values across replicates; cluster analysis identifies outlier responses.
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodology : Molecular docking (AutoDock Vina, Glide) with homology-modeled targets (e.g., galectin-1 PDB: 5X7N). DFT calculations (B3LYP/6-311+G*) optimize ligand geometry, while MD simulations (NAMD, 100 ns) assess stability of ligand-receptor complexes .
- Validation : Compare computed binding energies (ΔG) with experimental SPR/Kd values .
Q. How can solubility limitations in aqueous assays be addressed without structural modification?
- Methodology : Use co-solvents (e.g., PEG-400 ≤10%) or cyclodextrin-based encapsulation. Dynamic light scattering (DLS) monitors aggregation. Alternative approaches include pH adjustment (for ionizable groups) or nanoformulation (liposomes) .
- Critical Parameters : Maintain osmolarity < 500 mOsm/kg to avoid cell stress.
Q. What strategies validate synthetic intermediates when spectroscopic data conflict with expected results?
- Methodology : Multi-technique characterization:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
